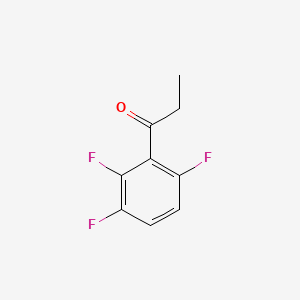

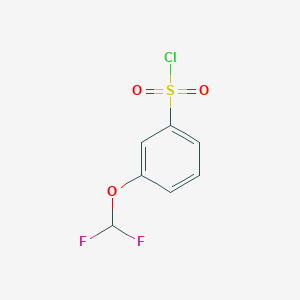

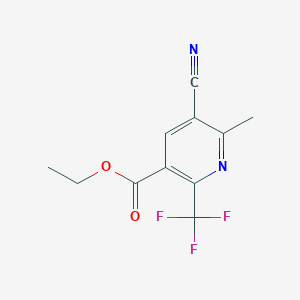

Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

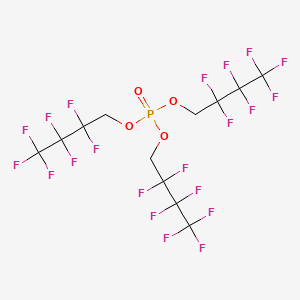

Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate is a compound that belongs to the class of organic molecules known as nicotinates or niacin esters. These compounds are derivatives of nicotinic acid (niacin) and are characterized by a pyridine ring with a carboxylate ester function. The specific compound is further modified with cyano, methyl, and trifluoromethyl substituents, which can significantly alter its chemical and physical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of related ethyl nicotinate derivatives has been explored in several studies. For instance, a novel synthesis route for ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was developed, which involved detailed structural determination using techniques such as XRD, GC-MS, element analysis, and NMR spectroscopy . Another study reported the preparation of ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, which could serve as an intermediate for further synthetic applications . Additionally, a convenient synthesis method for alkyl-substituted ethyl nicotinates was devised using 3-cyano-2(1H)-pyridones as starting materials . These studies provide insights into the synthetic strategies that could be adapted for the synthesis of ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate.

Molecular Structure Analysis

The molecular structure of related compounds has been established using various analytical techniques. For example, the structure of a closely related compound, ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, was determined by XRD . Similarly, the structures of condensation products of α-keto α′-formylarylhydrazones with ethyl cyanoacetate, which are structurally similar to the compound of interest, were established based on X-ray crystal structure determination . These findings suggest that the molecular structure of ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate could be elucidated using similar techniques.

Chemical Reactions Analysis

The reactivity of ethyl nicotinate derivatives has been studied in various chemical reactions. For instance, the reactions of formylphenyl derivatives of ethyl nicotinates with primary amines and other nucleophiles have been investigated, leading to the formation of azomethines and other heterocyclic compounds . The trifluoromethyl group in the compound of interest is known to influence reactivity due to its electron-withdrawing nature, which could be leveraged in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl nicotinate derivatives are influenced by their substituents. The presence of a trifluoromethyl group, for example, can impart unique properties such as increased lipophilicity and chemical stability. A study on the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of anti-infective agents, highlights the importance of the trifluoromethyl group in the development of pharmaceutical compounds . Additionally, the synthesis of highly functionalized trifluoromethyl building blocks for organic and heterocyclic compounds further demonstrates the utility of such substituents in medicinal chemistry .

Aplicaciones Científicas De Investigación

Agrochemical Industry

- Application : Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate and its derivatives are used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new derivatives have acquired ISO common names .

- Results : The major use of these derivatives is in crop protection .

Pharmaceutical Industry

- Application : Several derivatives of Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

- Results : The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Propiedades

IUPAC Name |

ethyl 5-cyano-6-methyl-2-(trifluoromethyl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O2/c1-3-18-10(17)8-4-7(5-15)6(2)16-9(8)11(12,13)14/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHOHKHJMDKBNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)C)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381440 |

Source

|

| Record name | ethyl 5-cyano-6-methyl-2-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate | |

CAS RN |

445-71-6 |

Source

|

| Record name | ethyl 5-cyano-6-methyl-2-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.